molecular formula C11H14FNO B12735868 3-Methylflephedrone CAS No. 1368943-21-8

3-Methylflephedrone

Cat. No.: B12735868
CAS No.: 1368943-21-8
M. Wt: 195.23 g/mol
InChI Key: CNJGFCCCWVNHDK-UHFFFAOYSA-N
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Description

3-Methylflephedrone, also known as 3-Methylmethcathinone, is a synthetic cathinone belonging to the substituted cathinone family. It is structurally similar to amphetamines and is known for its stimulant properties. This compound has gained attention due to its psychoactive effects and potential for misuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for 3-Methylflephedrone involves the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate (PCC) on silica gel to yield the corresponding ketone. The ketone is subsequently brominated with hydrobromic acid to produce the bromoketone .

Industrial Production Methods: the synthesis typically involves standard organic chemistry techniques and reagents, making it accessible for illicit production .

Chemical Reactions Analysis

Types of Reactions: 3-Methylflephedrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the corresponding alcohols, ketones, and halogenated derivatives .

Scientific Research Applications

3-Methylflephedrone has limited scientific research applications due to its classification as a designer drug. it has been studied for its psychoactive effects and potential as a model compound for understanding the pharmacology of synthetic cathinones. Research has focused on its interaction with monoamine transporters and its effects on neurotransmitter release .

Mechanism of Action

3-Methylflephedrone exerts its effects by acting as a monoamine transporter substrate. It inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound displays more pronounced dopaminergic activity relative to serotonergic activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological profile. It has been reported to have a higher affinity for dopamine transporters compared to other synthetic cathinones, making it particularly potent in its stimulant effects .

Properties

CAS No.

1368943-21-8

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)-2-(methylamino)propan-1-one

InChI

InChI=1S/C11H14FNO/c1-7-6-9(4-5-10(7)12)11(14)8(2)13-3/h4-6,8,13H,1-3H3

InChI Key

CNJGFCCCWVNHDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(C)NC)F

Origin of Product

United States

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